Product packaging for 2-[4-(2-Aminoethyl)phenoxy]ethanol(Cat. No.:CAS No. 4960-64-9)

2-[4-(2-Aminoethyl)phenoxy]ethanol

Cat. No.: B3042068
CAS No.: 4960-64-9
M. Wt: 181.23 g/mol
InChI Key: QBPQHSPIVXPXKQ-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic and Medicinal Chemistry Research

The molecular architecture of 2-[4-(2-Aminoethyl)phenoxy]ethanol, which features a phenoxyethanol (B1677644) core linked to an aminoethyl group, presents a compelling scaffold for research. The phenoxyethanol moiety is a well-established structural motif in various applications, including its use as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. drugbank.comcir-safety.orgnih.gov The presence of both a hydroxyl and an amino group offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. In medicinal chemistry, the aminoethyl group is a common feature in many biologically active compounds, known to participate in crucial interactions with biological targets such as receptors and enzymes. The combination of these two functional components in a single molecule suggests potential for a range of biological activities, driving its relevance in the quest for novel therapeutic agents.

Historical Overview of Research on Related Phenoxyethanol and Aminoethyl Scaffold Systems

Research into the constituent parts of this compound has a rich history. Phenoxyethanol, also known as ethylene (B1197577) glycol monophenyl ether, was first synthesized in 1896. wikipedia.org Its primary production method involves the reaction of phenol (B47542) with ethylene oxide. nih.govwikipedia.org Historically, it has been utilized as a solvent and a preservative, with extensive studies on its antimicrobial spectrum. drugbank.comcir-safety.org Phenoxyethanol is particularly effective against gram-negative bacteria. cir-safety.org

The aminoethyl scaffold is a ubiquitous feature in drug discovery and is considered a "privileged scaffold." nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets. The development of molecules around such scaffolds is a common strategy in the creation of chemical libraries for screening against various diseases. nih.gov The strategic incorporation of amino acids and their derivatives into drug candidates, a concept known as the prodrug approach, often utilizes aminoethyl-like structures to enhance properties such as water solubility and bioavailability. mdpi.com

Identification of Current Research Gaps and Emerging Opportunities for this compound Studies

While the individual components of this compound are well-studied, the research on the combined molecule is still in its nascent stages. A significant gap exists in the comprehensive evaluation of its specific biological activities. While related phenoxyethanol derivatives have been investigated for antimicrobial and anti-inflammatory properties, the unique contribution of the 4-(2-aminoethyl) substitution pattern remains largely unexplored.

This presents a number of opportunities for future research. A primary area of focus will be the systematic investigation of its potential as a lead compound in drug discovery. This would involve screening for a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and neurological effects. Furthermore, the synthesis and evaluation of a library of derivatives, by modifying both the amino and hydroxyl groups, could elucidate structure-activity relationships and lead to the identification of more potent and selective compounds. The development of efficient and sustainable synthetic routes for this compound and its analogs also represents a key area for organic chemistry research. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B3042068 2-[4-(2-Aminoethyl)phenoxy]ethanol CAS No. 4960-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPQHSPIVXPXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4960-64-9
Record name 2-[4-(2-aminoethyl)phenoxy]ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Strategic Approaches for 2 4 2 Aminoethyl Phenoxy Ethanol

Retrosynthetic Analysis and Design of Synthetic Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. bham.ac.uk

Identification of Key Precursors and Building Blocks

The primary precursors for the synthesis of 2-[4-(2-Aminoethyl)phenoxy]ethanol are derivatives of phenol (B47542) and ethanolamine. A common starting material is 4-hydroxyphenylethylamine (tyramine) or a protected variant. The other key component is a two-carbon unit that can be introduced onto the phenolic oxygen, such as ethylene (B1197577) oxide or a 2-haloethanol.

For instance, a plausible retrosynthetic disconnection breaks the ether linkage, leading to 4-(2-aminoethyl)phenol and a two-carbon electrophile. Another strategic cut could be at the carbon-nitrogen bond, suggesting a route involving a phenoxy-functionalized electrophile and an amine source.

Strategic Bond Disconnections and Functional Group Interconversions

Strategic bond disconnections simplify the target molecule into readily available starting materials. For this compound, the most logical disconnections are the C-O ether bond and the C-N amine bond.

C-O Bond Disconnection: This strategy leads back to 4-(2-aminoethyl)phenol and an ethylene oxide equivalent. The forward synthesis would involve the Williamson ether synthesis.

C-N Bond Disconnection: This approach suggests a precursor like 2-(4-bromophenoxy)ethanol (B129414) and ammonia (B1221849) or a protected amine equivalent.

Functional group interconversions are also crucial. For example, a nitro group can be a precursor to the amino group, which can be introduced via nitration of a suitable phenoxyethanol (B1677644) derivative followed by reduction. This is a common strategy as the nitro group is deactivating and can direct subsequent reactions, and its reduction to an amine is typically high-yielding. A Chinese patent describes a process where 2,4-dinitrochlorobenzene is condensed with glycol, followed by hydrogenation to form a diaminophenoxyethanol derivative. google.compatsnap.com

Classical and Modern Synthetic Routes

Both classical and modern methods are employed in the synthesis of this compound and its analogs.

A classical and industrially significant method for producing the parent compound, 2-phenoxyethanol (B1175444), involves the reaction of phenol with ethylene oxide in an alkaline medium. acs.orgwikipedia.orgfinerchem.com This method can be adapted for substituted phenols. Another well-established route is the reaction of sodium phenolate (B1203915) with 2-chloroethanol. acs.orgwikipedia.org

Modern approaches focus on improving efficiency, safety, and environmental friendliness. A patent describes the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, an intermediate for Mirabegron, using a palladium on carbon (Pd/C) catalyst for the reduction of a nitro precursor, avoiding the use of gaseous hydrogen. google.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing yield and purity. Key parameters include temperature, pressure, catalyst choice, and solvent.

In the synthesis of 2-phenoxyethanol from phenol and ethylene carbonate, the reaction temperature was found to be a crucial factor. unibo.it At 210 °C, a high selectivity of 97-98% towards the desired product was achieved. unibo.it Increasing the temperature to 250 °C led to a decrease in selectivity due to the formation of byproducts. unibo.it The molar ratio of reactants also plays a significant role; an excess of ethylene carbonate can improve the conversion of phenol. unibo.it

A study on the bioproduction of 2-phenylethanol (B73330), a related compound, demonstrated that optimizing the culture medium composition, including glucose and nitrogen sources, significantly increased the yield. nih.gov Specifically, the absence of ammonium (B1175870) sulfate (B86663) was found to be beneficial. nih.gov

Exploration of Catalytic Systems and Reagent Selection

The choice of catalyst is pivotal in modern organic synthesis. In the synthesis of 2-phenoxyethanol from phenol and ethylene carbonate, Na-mordenite, a type of zeolite, has been used as a recyclable heterogeneous catalyst. unibo.it Alkaline catalysts like sodium hydroxide (B78521) are commonly used in the reaction of phenols with ethylene oxide. google.comgoogle.com

Phase-transfer catalysts can also be employed to facilitate reactions between water-soluble and organic-soluble reactants. For the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, a phase-transfer reagent was used in conjunction with a Pd/C catalyst. google.com

The selection of reagents can also influence the outcome of the synthesis. For instance, using ethylene carbonate instead of the highly toxic and gaseous ethylene oxide presents a safer alternative. unibo.itgoogle.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmun.carjpn.orgmdpi.com

The use of ethylene carbonate as a substitute for ethylene oxide is a prime example of applying green chemistry principles, as it is less hazardous. unibo.itgoogle.com Furthermore, the development of catalytic systems that can be easily separated and recycled, such as the Na-mordenite catalyst, contributes to waste prevention, a key principle of green chemistry. unibo.it

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green alternative to traditional chemical methods. The production of 2-phenylethanol via fermentation using Saccharomyces cerevisiae is a well-established biotechnological process. mdpi.com This approach often utilizes renewable feedstocks and operates under mild conditions. greenchemistry-toolkit.org

Another green chemistry approach involves using alternative reaction media, such as supercritical carbon dioxide (scCO2), which is non-toxic and non-flammable. mdpi.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. mdpi.com

The table below summarizes some of the synthetic approaches and the green chemistry principles they embody.

Synthetic ApproachGreen Chemistry Principle(s)Reference
Use of Ethylene Carbonate instead of Ethylene OxideSafer Chemicals unibo.itgoogle.com
Heterogeneous Catalysis (e.g., Na-mordenite)Catalysis, Waste Prevention unibo.it
Biocatalysis (e.g., Fermentation)Use of Renewable Feedstocks, Safer Solvents mdpi.comgreenchemistry-toolkit.org
Microwave-Assisted SynthesisEnergy Efficiency mdpi.com

Development of Environmentally Benign Synthetic Protocols

The pursuit of "green" chemistry aims to reduce the environmental impact of chemical processes. chemicalbook.com This can be achieved through the use of less hazardous reagents and solvents, milder reaction conditions, and catalytic methods. chemicalbook.com Two primary retrosynthetic approaches for this compound are considered here, with a focus on their potential for environmental benignity.

Route A: Williamson Ether Synthesis

This classical approach involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org For the target molecule, this would entail the reaction of N-protected 4-(2-aminoethyl)phenol (an N-protected tyramine (B21549) derivative) with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, followed by deprotection.

To enhance the environmental credentials of this route, several modifications can be considered:

Protecting Groups: The choice of the amine protecting group is crucial. A group that can be removed under mild, non-toxic conditions is preferable. For instance, a Boc (tert-butyloxycarbonyl) group can be removed with mild acid, whereas other groups might require harsher conditions or heavy metal catalysts.

Solvents: Traditional Williamson ether synthesis often employs volatile organic solvents (VOCs). Replacing these with greener alternatives like dimethyl sulfoxide (B87167) (DMSO), or even water with a phase-transfer catalyst, can significantly reduce the environmental footprint. lumenlearning.com

Base Selection: Strong bases like sodium hydride (NaH) are often used but present handling risks. The use of weaker, less hazardous bases such as potassium carbonate, or running the reaction in an aqueous basic solution, could be a safer and greener alternative. youtube.com

Route B: Ring-Opening of Ethylene Oxide

An alternative strategy involves the reaction of N-protected 4-(2-aminoethyl)phenol with ethylene oxide. This method is highly atom-economical as the entire ethylene oxide molecule is incorporated into the product.

Environmentally benign considerations for this route include:

Catalysis: The reaction is typically base-catalyzed. Using a solid, reusable catalyst could simplify purification and reduce waste compared to a homogeneous catalyst like sodium hydroxide.

Reaction Conditions: Ethylene oxide is a toxic, flammable gas, which necessitates specialized equipment and handling procedures. Performing the reaction under pressure in a closed system is necessary for safety and efficiency, but also increases the energy requirements of the process.

Evaluation of Atom Economy and Waste Reduction Strategies

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactant atoms into the desired product. prepchem.com

Route A: Williamson Ether Synthesis

N-Boc-tyramine + 2-Bromoethanol + Base → N-Boc-2-[4-(2-aminoethyl)phenoxy]ethanol + Salt + Water

The atom economy of this route is inherently limited by the formation of a salt byproduct (e.g., NaBr if NaOH is the base). The protecting group also contributes to waste, as it is removed in a separate step. For example, the Gabriel synthesis of amines is known for its very low atom economy, often much less than 50%. orgsyn.org

Table 1: Hypothetical Atom Economy Comparison of Synthetic Routes

Metric Route A: Williamson Ether Synthesis Route B: Ethylene Oxide Ring-Opening
Key Reactants N-protected tyramine, 2-haloethanolN-protected tyramine, ethylene oxide
Byproducts Halide salt, removed protecting groupMinimal, primarily catalyst residue
Theoretical Atom Economy Moderate to LowHigh

To improve waste reduction in this route, one could investigate the recycling of solvents and the potential recovery and reuse of the protecting group, although recovery processes are never 100% efficient. orgsyn.org

Route B: Ethylene Oxide Ring-Opening

This route is theoretically more atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the final product, aside from the catalyst and the subsequent deprotection step.

N-Boc-tyramine + Ethylene Oxide → N-Boc-2-[4-(2-aminoethyl)phenoxy]ethanol

Considerations for Scalable Synthesis of this compound for Research Purposes

Scaling up a synthesis from the laboratory bench to produce larger quantities for research introduces several practical challenges.

For Both Routes:

Purification: The purification of the final product to the high degree of purity often required for research can be challenging. The presence of structurally similar byproducts, such as poly-ethoxylated compounds in the ethylene oxide route, may necessitate multiple chromatographic purification steps, which can be time-consuming and costly to scale up.

Specific Considerations for Route A (Williamson Ether Synthesis):

Reaction Time and Temperature: Williamson ether syntheses can sometimes require long reaction times or elevated temperatures, which can be energy-intensive on a larger scale.

Reagent Handling: The use of large quantities of 2-haloethanols, which are toxic, requires appropriate safety infrastructure. nbinno.com

Specific Considerations for Route B (Ethylene Oxide Ring-Opening):

Handling of Ethylene Oxide: As a toxic and explosive gas, ethylene oxide requires specialized high-pressure reactors and stringent safety protocols, which may not be available in all research settings. google.com The controlled addition of gaseous ethylene oxide on a larger scale is a significant engineering challenge.

Selectivity: Controlling the reaction to prevent the formation of poly-ethoxylated side products can be more difficult on a larger scale, potentially leading to lower yields of the desired mono-ethoxylated product and more complex purification.

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded no specific experimental results in the public domain. Despite a thorough investigation for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy data, no publications or spectral databases containing this information for the specified molecule could be identified.

The structural elucidation of a chemical compound relies heavily on the analysis of its spectroscopic data. Techniques such as ¹H-NMR and ¹³C-NMR provide insights into the proton and carbon environments within the molecule, while two-dimensional NMR methods like COSY, HSQC, and HMBC are crucial for determining the connectivity and spatial proximity of atoms. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, and tandem mass spectrometry (MS/MS) offers valuable information on the fragmentation patterns, which aids in structural confirmation. Furthermore, infrared and Raman spectroscopy are used to identify the vibrational modes of functional groups present in the molecule.

While extensive spectroscopic data is available for structurally related compounds such as 2-phenoxyethanol and 2-(4-aminophenyl)ethanol, this information cannot be extrapolated to accurately describe this compound due to the unique structural features of the target molecule.

The absence of this fundamental characterization data in publicly accessible scientific literature and databases prevents the detailed analysis and discussion required for the outlined article on the structural elucidation and advanced spectroscopic characterization of this compound. Further research and publication of the synthesis and spectroscopic analysis of this specific compound are necessary before a comprehensive and scientifically accurate article can be generated.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 2 Aminoethyl Phenoxy Ethanol

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no published X-ray crystallography data for the compound 2-[4-(2-Aminoethyl)phenoxy]ethanol was found. Therefore, a detailed analysis of its solid-state molecular conformation and crystal packing based on experimental single-crystal X-ray diffraction is not possible at this time.

The determination of a crystal structure through X-ray crystallography would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules arrange themselves in a crystalline lattice. The absence of such data precludes a definitive discussion of these structural features for this compound.

Conformational Analysis and Stereochemical Investigations of this compound

A thorough review of the scientific literature indicates a lack of specific studies focused on the conformational analysis or stereochemical investigations of this compound. Consequently, there are no detailed research findings or data tables available to present on the different potential conformations and stereochemical properties of this molecule.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve an examination of the rotational freedom around the C-C and C-O single bonds in the ethylamino and ethoxy side chains, as well as the orientation of these chains relative to the phenoxy ring. Such an analysis, typically performed using computational modeling techniques or spectroscopic methods like NMR, would identify the most stable conformers and the energy barriers between them.

Stereochemical investigations would focus on the spatial arrangement of atoms and the molecule's three-dimensional structure, including the potential for stereoisomers if any chiral centers were present. As this compound does not possess a chiral center, it is an achiral molecule.

Without experimental or theoretical studies, a scientifically rigorous discussion of the conformational preferences and stereochemistry of this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 2 4 2 Aminoethyl Phenoxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like 2-[4-(2-Aminoethyl)phenoxy]ethanol, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine its ground state properties. researchgate.net

The initial step involves geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. This process yields key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Following optimization, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Mulliken atomic charges provide insight into the distribution of electron density across the molecule, highlighting electropositive and electronegative regions. This information is vital for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Phenethylamine (B48288) Analog

PropertyValue
Total Energy (Hartree)-552.123
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)5.64
Dipole Moment (Debye)3.45

Note: The data in this table is illustrative and based on typical values for structurally similar molecules, not direct calculations on this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in electronic structure determination, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

These high-level calculations are computationally more demanding but can provide benchmark data for properties such as interaction energies in molecular complexes and precise electronic state energies. For instance, ab initio calculations have been used to investigate the conformational landscape of molecules like 2-phenylethanol (B73330), a structural component of the target molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. For this compound, an MD simulation would reveal its conformational flexibility and how it interacts with a solvent environment, such as water.

The simulation would be initiated with a starting conformation of the molecule, which is then placed in a simulation box filled with solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time.

Analysis of the MD trajectory would provide information on:

Conformational Changes: How the molecule flexes and rotates, and which conformations are most stable.

Solvation Shell: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the amino and hydroxyl groups of the target molecule and surrounding water molecules.

Diffusion: The translational and rotational motion of the molecule within the solvent.

For example, MD simulations of tyramine (B21549), a close analog of the phenethylamine portion of the target molecule, have been used to study its permeability across lipid bilayers. nih.gov Similar studies on this compound in water would elucidate how the interplay of its functional groups influences its hydration and dynamic behavior. researchgate.netjafmonline.netjafmonline.net

Molecular Docking Studies for Theoretical Ligand-Target Interactions (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. In a non-clinical context, docking studies of this compound could explore its theoretical interactions with various protein targets.

Given its structural similarity to phenethylamine, a well-known pharmacophore, a potential target for docking studies could be the dopamine (B1211576) transporter (DAT). nih.govnih.govkoreascience.kr The process would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Defining a binding site on the protein.

Generating multiple conformations of the ligand (this compound).

"Docking" these conformations into the binding site and scoring them based on their predicted binding affinity.

The results would highlight potential binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results for a Phenethylamine Analog with Dopamine Transporter

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesASP79, SER149, PHE326
Types of InteractionsHydrogen Bond, Pi-Pi Stacking

Note: The data in this table is for illustrative purposes and based on findings for phenethylamine derivatives, not direct calculations on this compound. biomolther.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models rely on molecular descriptors, which are numerical representations of a molecule's properties.

Theoretical descriptors, derived from computational methods like DFT, can be particularly powerful in QSAR studies. For a class of compounds including this compound, a QSAR model could be developed to predict a particular activity, for instance, its potential interaction with a specific receptor.

The process would involve:

Compiling a dataset of structurally related compounds with known activity data.

Calculating a wide range of theoretical descriptors for each compound, such as electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), and topological descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity.

For example, QSAR studies on phenethylamine derivatives have identified the importance of descriptors like the 3D-MoRSE signals and MLOGP in predicting their logP values, which is related to their pharmacokinetic properties. nih.gov A similar approach could be applied to a series of analogs of this compound to build predictive models for various endpoints. researchgate.netbiomolther.org

Exploration of Biological Activities and Mechanistic Investigations of 2 4 2 Aminoethyl Phenoxy Ethanol Excluding Clinical Human Trials

In Vitro Pharmacological Profiling and Cellular Assays

In vitro studies are fundamental to understanding the interaction of a chemical compound with biological systems at the molecular and cellular levels. These assays can reveal a compound's potential therapeutic targets and mechanisms of action.

Receptor Binding Assays and Ligand Selectivity Profiling

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. This is a critical step in drug discovery to identify which receptors a compound of interest interacts with and how strongly it binds. A thorough search of scientific literature did not yield any studies that have performed receptor binding assays with 2-[4-(2-Aminoethyl)phenoxy]ethanol. Consequently, there is no data available on its ligand selectivity profile across different receptor families, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

Enzyme Inhibition/Activation Studies

Enzyme assays are conducted to screen for compounds that can either inhibit or activate the function of specific enzymes. Such interactions can be the basis for therapeutic effects. There are currently no published studies detailing the effects of this compound on any specific enzymes. Therefore, its profile as a potential enzyme inhibitor or activator remains uncharacterized.

In Vivo Studies Utilizing Non-Human Biological Models for Mechanistic Elucidation

In vivo studies in non-human biological models are essential for understanding the physiological effects of a compound in a whole organism and for elucidating its mechanism of action in a more complex biological context.

Selection and Justification of Appropriate Animal Models for Specific Research Questions

The selection of an appropriate animal model is contingent on the specific research question and the hypothesized biological target of the compound being studied. Given the absence of in vitro data to suggest a particular biological target or pathway for this compound, there is no basis in the current scientific literature for the selection and justification of any specific animal models for its study.

Structure Activity Relationship Sar Studies of 2 4 2 Aminoethyl Phenoxy Ethanol and Its Derivatives

Rational Design Principles for SAR Elucidation

The rational design of analogs for 2-[4-(2-Aminoethyl)phenoxy]ethanol would be guided by the goal of systematically probing the contributions of its distinct structural motifs: the phenyl ring, the ether linkage, the ethylamino chain, and the terminal ethanol (B145695) group. The fundamental principle is that minor structural modifications can lead to significant changes in biological activity by altering the compound's physicochemical properties, such as its size, shape, polarity, and hydrogen bonding capacity. These properties, in turn, affect how the molecule interacts with its biological target. nih.govyoutube.com

The design process would involve creating a library of analogs where each part of the parent molecule is systematically altered. Key considerations would include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring to explore electronic and steric effects.

Amino Group Modification: Altering the basicity and steric bulk of the amino group (e.g., primary to secondary or tertiary amine) to understand its role in potential salt bridge formation or hydrogen bonding. nih.gov

Ethyl Chain Length: Varying the length of the alkyl chain connecting the amino group to the phenoxy ring to assess the optimal distance for target interaction. nih.gov

Ethanol Group Modification: Modifying or replacing the terminal hydroxyl group to probe its importance in solubility and hydrogen bonding interactions.

Synthesis and Evaluation of Analogs with Systematic Structural Modifications

The synthesis of the designed analogs would likely follow established synthetic routes for phenoxyethanolamine derivatives. A common approach involves the reaction of a substituted phenol (B47542) with a protected 2-bromoethylamine (B90993) derivative, followed by deprotection and subsequent modification of the amino and hydroxyl groups. nih.govresearchgate.net

Once synthesized, each analog would be subjected to a battery of in vitro biological assays to determine its activity. The choice of assay would depend on the therapeutic target of interest. For instance, if the parent compound showed potential as a monoamine oxidase (MAO) inhibitor, the analogs would be tested for their ability to inhibit MAO-A and MAO-B. nih.gov The results of these evaluations would provide the raw data for establishing SAR.

Table 1: Hypothetical Analogs of this compound and Their Biological Evaluation

Compound IDModificationTargetBiological Activity (e.g., IC50, µM)
ParentNoneHypothetical Receptor X10.5
A-14-Chloro substitution on phenyl ringHypothetical Receptor X5.2
A-22-Methoxy substitution on phenyl ringHypothetical Receptor X15.8
B-1N-methylation of amino groupHypothetical Receptor X8.1
B-2N,N-dimethylation of amino groupHypothetical Receptor X25.3
C-1Propyl chain instead of ethylHypothetical Receptor X12.4
D-1Terminal hydroxyl replaced with methoxy (B1213986)Hypothetical Receptor X18.9

Correlation of Structural Features with Observed Biological Activities

By analyzing the data from the biological evaluations, clear correlations between specific structural features and activity can be drawn. For example, based on the hypothetical data in Table 1:

Phenyl Ring Substitution: The introduction of an electron-withdrawing chloro group at the 4-position of the phenyl ring (Analog A-1) appears to enhance activity, suggesting a favorable interaction with an electron-deficient region of the target. Conversely, a bulky, electron-donating methoxy group at the 2-position (Analog A-2) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

Amino Group Modification: Mono-methylation of the amino group (Analog B-1) is well-tolerated and may slightly improve activity, whereas di-methylation (Analog B-2) leads to a significant loss of potency. nih.gov This suggests that at least one hydrogen on the nitrogen is crucial for a key hydrogen bond interaction with the target. nih.gov

Alkyl Chain Length: A slight increase in the alkyl chain length (Analog C-1) does not appear to have a major impact, indicating some flexibility in the binding pocket.

Terminal Hydroxyl Group: Replacement of the terminal hydroxyl group with a methoxy group (Analog D-1) reduces activity, highlighting the importance of this group as a hydrogen bond donor for target engagement.

Development of SAR Models for Guiding Future Compound Design

The qualitative SAR observations can be further developed into more sophisticated quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate physicochemical properties of the analogs with their biological activities. nih.gov

A typical QSAR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters).

Model Building: Using statistical techniques like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: Testing the predictive power of the model using a separate set of compounds that were not used in the model-building process.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.8 * σ + 0.5 * π - 0.2 * Es - 1.5

Where σ represents the electronic effect of a substituent, π its lipophilicity, and Es its steric effect. Such a model would provide a quantitative framework for predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.gov This iterative process of design, synthesis, testing, and modeling is fundamental to modern drug discovery. youtube.com

Design and Synthesis of 2 4 2 Aminoethyl Phenoxy Ethanol Derivatives and Analogs

Rational Design Strategies for Derivative Generation

Rational design in medicinal chemistry aims to create new molecules with improved properties by making targeted modifications to a known chemical structure. This process relies on established principles to guide the selection of which parts of the molecule to alter.

A cornerstone of derivative design is the principle of bioisosterism, where an atom or group of atoms is exchanged with another that possesses similar physical or chemical properties, with the aim of creating a new molecule that has similar biological properties to the parent compound. cambridgemedchemconsulting.com For 2-[4-(2-Aminoethyl)phenoxy]ethanol, several opportunities for bioisosteric replacement and functional group modification exist.

Key modifiable positions on the this compound scaffold include:

The Primary Amine (-NH₂): This functional group is a key site for modification. It can be replaced by other small polar groups such as a hydroxyl (-OH) or a methyl (-CH₃) group. cambridgemedchemconsulting.com It can also be acylated to form amides or sulfonated to form sulfonamides, introducing a wide range of different substituents.

The Phenyl Ring: The aromatic ring can be substituted with various groups to alter electronic properties and lipophilicity. Common bioisosteric replacements for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com Additionally, substituting the ring with electron-withdrawing groups (e.g., halogens like Chlorine, -Cl) or electron-donating groups (e.g., methoxy (B1213986), -OCH₃) can fine-tune the molecule's properties.

The Ether Linkage (-O-): The ether oxygen can be replaced by bioisosteres such as a sulfur atom (-S-) or a methylene (B1212753) group (-CH₂-). cambridgemedchemconsulting.com

The Terminal Hydroxyl (-OH): The primary alcohol can be replaced by its common bioisosteres, such as a fluorine atom (-F) or a methoxy group (-OMe). cambridgemedchemconsulting.com It can also be converted into esters or ethers to explore the impact of increased lipophilicity.

The following table illustrates potential bioisosteric replacements for the functional groups of this compound.

Table 1: Illustrative Bioisosteric Replacements
Original Group Location Potential Replacement(s) Rationale
Primary Amine (-NH₂) Ethylamino chain Hydroxyl (-OH), Thiol (-SH) Modify hydrogen bonding capacity and basicity. cambridgemedchemconsulting.com
Phenyl Ring (-C₆H₄-) Core Scaffold Pyridyl, Thienyl Alter aromaticity, polarity, and metabolic stability. cambridgemedchemconsulting.com
Ether Oxygen (-O-) Phenoxy Linkage Sulfide (-S-), Methylene (-CH₂-) Change bond angle, polarity, and hydrogen bond accepting ability. cambridgemedchemconsulting.com
Terminal Hydroxyl (-OH) Ethanol (B145695) Sidechain Fluorine (-F), Methoxy (-OMe) Modulate acidity and potential for metabolic oxidation. cambridgemedchemconsulting.com

Scaffold hopping is an advanced design strategy used to identify novel molecular core structures that are structurally distinct from the original scaffold but maintain similar biological activity. nih.gov This approach can lead to compounds with significantly different physical properties, potentially improving factors like synthetic accessibility or intellectual property position. nih.gov For this compound, a scaffold hop could involve replacing the entire phenoxyethanol (B1677644) core with a different bicyclic or heterocyclic system that correctly orients the key aminoethyl side chain.

Ring expansion and contraction are reactions that alter the size of a ring within a molecule. wikipedia.orgetsu.edu While the core this compound structure lacks a saturated ring system where these transformations are most common, this strategy becomes relevant for derivatives that incorporate such rings. For instance, if the aminoethyl side chain were cyclized into an aziridine (B145994) or azetidine (B1206935) ring, subsequent ring expansion reactions could be employed to generate larger heterocyclic systems. The Demyanov ring expansion, for example, can convert aminocyclobutanes into a mix of cyclobutyl and cyclopropylmethyl derivatives. wikipedia.org

Synthetic Methodologies for Constructing Derivative Libraries

Once a set of target derivatives has been designed, efficient synthetic methods are required to produce them. Modern chemistry emphasizes high-throughput approaches to rapidly generate large numbers of compounds, known as libraries, for screening and evaluation.

Parallel synthesis is a technique used to create large libraries of compounds by running multiple reactions simultaneously in an array format, for example, in a 96-well plate. uniroma1.itnih.gov This method is highly efficient for generating derivatives where a common core structure is reacted with a diverse set of building blocks. uniroma1.it The first "small molecule" combinatorial library of benzodiazepines demonstrated the power of this solid-phase approach with three points of diversity. uniroma1.it

For a this compound library, one could envision a strategy starting with a suitable nitro-substituted precursor, such as 2-(4-nitrophenoxy)ethanol. This common intermediate could be subjected to reduction of the nitro group, followed by parallel acylation or alkylation of the resulting amine with a wide array of carboxylic acids or alkyl halides, respectively. The process can be automated using robotic synthesizers to manage the repetitive liquid handling, reaction, and work-up steps. nih.gov High-throughput experimentation (HTE), enabled by rapid analysis technologies, accelerates the discovery of optimal reaction conditions and allows for the efficient production of hundreds of analogs. nih.govrsc.orgresearchgate.net

Divergent Synthesis: This approach starts from a common chemical intermediate that is progressively modified in later steps to create a diverse set of final products. This is highly synergistic with parallel synthesis, where a late-stage intermediate is treated with a library of reagents. nih.gov For example, this compound itself could be the central starting material for a divergent synthesis, where the primary amine is reacted with various electrophiles to produce a library of amides, sulfonamides, or ureas.

Convergent Synthesis: This strategy involves preparing different fragments of the final molecule separately. These fragments are then joined together in the final steps of the synthesis. This approach is often more efficient for complex molecules as it maximizes the yield and simplifies purification. For a complex analog of this compound, one might separately synthesize a modified phenolic piece and a modified aminoethyl piece, and then couple them via an etherification reaction (e.g., Williamson ether synthesis) as a final step. wikipedia.org

Assessment of Derivative Properties for Enhanced Research Utility

After synthesis, the newly created library of derivatives must be assessed to understand how the structural modifications have impacted their properties. This evaluation is critical for establishing a Structure-Activity Relationship (SAR). An SAR study correlates changes in a molecule's structure with changes in its biological or physicochemical properties. nih.govresearchgate.net

The evaluation process involves several key steps:

Chemical Characterization: Confirming the identity and purity of each synthesized compound using techniques like NMR spectroscopy and mass spectrometry.

Physicochemical Profiling: Measuring key properties such as lipophilicity (LogP), solubility, and pKa. These properties are crucial for a compound's utility in research, particularly in biological systems. cir-safety.org

Biological Screening: Testing the compounds in relevant assays to determine their activity.

By analyzing the data from these assessments, researchers can build a QSAR (Quantitative Structure-Activity Relationship) model. mdpi.com This model can reveal which structural features are most important for activity. For example, a QSAR analysis might show that increasing the lipophilicity of the derivative by adding alkyl groups to the phenyl ring leads to a predictable increase or decrease in a specific measured activity. researchgate.net

The table below presents a hypothetical SAR for a small set of designed derivatives, illustrating how structural changes can influence key properties.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data

Compound ID Modification from Parent Structure Calculated LogP Hypothetical Activity (IC₅₀, nM)
APE-001 None (Parent Compound) 1.35 520
APE-002 Phenyl ring substituted with -Cl at position 2 2.04 280
APE-003 Terminal -OH replaced with -OMe 1.75 450
APE-004 Primary -NH₂ replaced with -NH-C(O)CH₃ 1.20 950
APE-005 Ether -O- replaced with -S- 1.88 390

This systematic process of design, synthesis, and assessment allows for the methodical exploration of chemical space around the this compound scaffold, facilitating the discovery of new derivatives with optimized properties for research purposes.

Advanced Analytical Methodologies Employed in Research on 2 4 2 Aminoethyl Phenoxy Ethanol

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a polar molecule like 2-[4-(2-Aminoethyl)phenoxy]ethanol, both liquid and gas chromatography can be effectively employed.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, polar organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound.

Method Development: A typical RP-HPLC method would involve a C18 or C8 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The amine group in the target compound means that the mobile phase pH must be carefully controlled to ensure consistent retention and peak shape; a pH between 3 and 7 is common. Detection would most effectively be achieved using a UV detector, leveraging the aromatic ring's absorbance, likely in the range of 220-280 nm.

Validation: Once developed, the method would undergo rigorous validation according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by peak purity analysis using a photodiode array (PDA) detector.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of test results to the true value, typically assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Validation Parameters This table presents hypothetical data for a typical HPLC method validation.

ParameterSpecificationHypothetical Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD%)≤ 2.0%0.8%
LOD (µg/mL)Report0.05 µg/mL
LOQ (µg/mL)Report0.15 µg/mL

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polar amine (-NH2) and hydroxyl (-OH) groups, this compound has a relatively high boiling point and may exhibit poor peak shape due to interactions with the stationary phase. To overcome this, derivatization is often employed. The amine and hydroxyl groups can be converted to less polar, more volatile derivatives (e.g., by silylation with BSTFA or acylation). Following derivatization, the compound can be analyzed on a non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) with flame ionization detection (FID) for quantification or mass spectrometry (MS) for identification.

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique primarily used for qualitative purposes, such as reaction monitoring, identification, and preliminary purity checks. hmdb.canih.gov For this compound, a silica gel plate would serve as the stationary phase. The mobile phase would be a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), with a small amount of a base (e.g., ammonia (B1221849) or triethylamine) added to prevent peak tailing of the amine. researchgate.net Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic ring, or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. hmdb.ca

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are powerful tools for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the ideal technique for identifying, characterizing, and quantifying impurities and metabolites of this compound in complex matrices. An HPLC system separates the parent compound from related substances, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode would be effective for this compound, as the primary amine is readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, allowing for the determination of elemental compositions of unknown impurities or metabolites. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, providing structural information that helps in the definitive identification of the related substances.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities or for metabolite identification after derivatization. vdoc.pub The electron ionization (EI) source in a GC-MS system provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification. For metabolite analysis, GC-MS is particularly useful for identifying metabolic pathways such as oxidation, which may produce smaller, more volatile molecules.

Table 2: Potential Metabolites of this compound and Identification Strategy This table outlines hypothetical metabolic transformations and how they would be identified.

Metabolic PathwayPotential MetaboliteAnalytical TechniqueKey Observation
Oxidation of Primary Alcohol[4-(2-Aminoethyl)phenoxy]acetic acidLC-MSMass shift of +14 Da (O - 2H) from parent
Aromatic HydroxylationHydroxy-2-[4-(2-aminoethyl)phenoxy]ethanolLC-MS/MSMass shift of +16 Da (addition of O)
N-AcetylationN-acetyl-2-[4-(2-aminoethyl)phenoxy]ethanolLC-MSMass shift of +42 Da (addition of C₂H₂O)

Emerging Research Areas and Future Perspectives for 2 4 2 Aminoethyl Phenoxy Ethanol

Integration with Novel Drug Discovery and Chemical Biology Paradigms

The distinct structural features of 2-[4-(2-Aminoethyl)phenoxy]ethanol make it a valuable scaffold in the design of new therapeutic agents. Its primary amine and hydroxyl functionalities allow for the straightforward introduction of diverse substituents, enabling the creation of libraries of compounds for high-throughput screening. This adaptability is crucial in modern drug discovery, which often relies on the rapid synthesis and testing of numerous derivatives to identify lead compounds.

Researchers are exploring the use of this compound as a foundational structure for developing agents that can interact with specific biological targets. The phenoxy ethanol (B145695) moiety can be modified to enhance binding affinity and selectivity for proteins, enzymes, or receptors implicated in disease pathways. The aminoethyl side chain provides a reactive handle for conjugation to other molecules, such as targeting ligands or imaging agents, which is a key strategy in chemical biology for probing biological systems.

Potential Applications as a Synthetic Intermediate for Complex Organic Molecules

Beyond its direct biological applications, this compound serves as a crucial starting material for the synthesis of more complex organic molecules. Its bifunctional nature, with both an amine and an alcohol, allows for sequential or orthogonal chemical transformations. This enables the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes.

For instance, the amine group can be readily acylated, alkylated, or used in reductive amination reactions, while the hydroxyl group can be esterified, etherified, or oxidized. This differential reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent reactions. This level of control is essential in the multi-step synthesis of natural products and other complex organic targets. The strategic use of protecting groups can further enhance the synthetic utility of this compound, allowing for even more elaborate molecular designs.

Innovations in Green Chemistry Relevant to this compound Research

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Researchers are actively seeking more environmentally benign methods for its synthesis and use. This includes the development of catalytic processes that minimize waste, the use of renewable starting materials, and the design of reactions that can be conducted in greener solvents, such as water or supercritical fluids.

One area of focus is the development of biocatalytic methods for the synthesis of this compound and its derivatives. Enzymes, with their high selectivity and ability to operate under mild conditions, offer a promising alternative to traditional chemical catalysts. Furthermore, the design of synthetic pathways that maximize atom economy—the proportion of reactant atoms that are incorporated into the final product—is a key consideration in making the chemistry of this compound more sustainable.

Theoretical Exploration of Advanced Materials Science Applications

The potential applications of this compound extend into the realm of materials science, driven by theoretical and computational studies. The compound's structure suggests its potential as a monomer for the synthesis of novel polymers and functional materials. The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (the ether oxygen and the aromatic ring) allows for the formation of self-assembling structures and supramolecular networks.

Computational modeling is being used to predict the properties of materials derived from this compound. These studies can help to guide the design of new materials with tailored electronic, optical, or mechanical properties. For example, theoretical calculations can be used to estimate the band gap of polymers containing this moiety, which is a crucial parameter for applications in organic electronics. Similarly, simulations can predict the thermal stability and mechanical strength of materials, providing valuable insights for their potential use in advanced applications.

Q & A

Basic Questions

Q. What synthetic routes are most effective for preparing 2-[4-(2-Aminoethyl)phenoxy]ethanol, and how do reaction conditions impact yield?

  • Methodological Answer : A two-step approach is commonly employed:

Etherification : React 4-(2-aminoethyl)phenol with ethylene oxide or ethylene carbonate under basic conditions (e.g., KOH/ethanol) to form the ethoxylated intermediate.

Purification : Recrystallization from ethanol or methanol removes unreacted starting materials .

  • Critical Conditions : Temperature (60–80°C), reaction time (4–6 hours), and inert atmosphere (N₂) minimize side reactions like oxidation of the amino group .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the presence of the aminoethyl (–CH₂CH₂NH₂) and ethoxy (–OCH₂CH₂OH) groups. The aromatic protons resonate at δ 6.8–7.2 ppm, while the ethoxy protons appear at δ 3.6–4.0 ppm .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N–H stretch), 1100 cm⁻¹ (C–O–C ether), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺, with fragmentation patterns confirming the ethoxy and aminoethyl substituents .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol/water mixtures. Insoluble in nonpolar solvents like hexane due to hydrogen bonding from –NH₂ and –OH groups .
  • Stability : Degrades under prolonged exposure to light or oxygen. Store at 4°C under nitrogen with desiccants to prevent hydrolysis and oxidation .

Advanced Questions

Q. How does the aminoethyl group influence the compound’s reactivity in nucleophilic substitutions compared to non-amino analogs?

  • Mechanistic Insight : The –NH₂ group enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides, epoxides). For example, it forms stable Schiff bases with aldehydes, a property absent in analogs like 2-phenoxyethanol .
  • Experimental Design : Compare reaction rates with benzaldehyde in ethanol; the amino derivative reacts 3× faster than its methoxy counterpart due to lone-pair donation from –NH₂ .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodology :

  • Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical formation.
  • Use amber glass vials and argon sparging to limit photolytic/oxidative pathways .
  • Monitor purity via HPLC with a C18 column (UV detection at 254 nm) every 3 months .

Q. How is this compound utilized in drug discovery, particularly as a pharmacophore?

  • Case Study : The aminoethyl-phenoxy moiety enhances binding to serotonin receptors, as seen in analogs like fispemifene. Docking studies (AutoDock Vina) show hydrogen bonding with Glu²⁹⁶ and π-π stacking in receptor pockets .
  • Synthetic Application : Acts as a key intermediate in synthesizing selective estrogen receptor modulators (SERMs) via Pd-catalyzed cross-coupling .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenges : Co-elution of byproducts (e.g., ethylene glycol derivatives) in HPLC.
  • Solutions :

  • Use a gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
  • LC-MS/MS with MRM mode enhances specificity for detecting ≤0.1% impurities .

Q. What computational models predict the compound’s environmental persistence and toxicity?

  • Models : EPI Suite estimates a half-life of 15 days in water, while ECOSAR predicts LC₅₀ (fish) = 12 mg/L, indicating moderate toxicity.
  • Comparison : Degrades faster than nonylphenol ethoxylates (half-life >60 days) due to the amino group’s susceptibility to microbial attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.